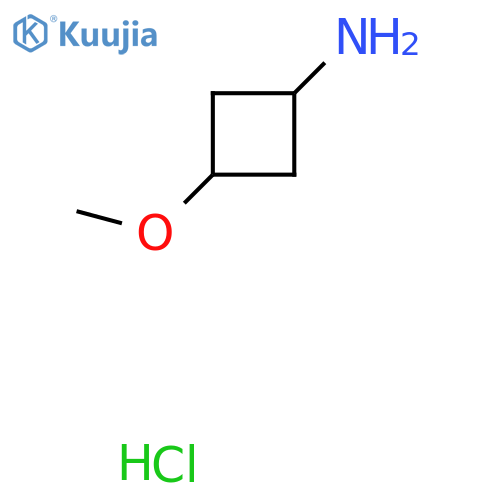

Cas no 1408074-49-6 (trans-3-methoxycyclobutanamine hydrochloride)

1408074-49-6 structure

商品名:trans-3-methoxycyclobutanamine hydrochloride

CAS番号:1408074-49-6

MF:C5H12ClNO

メガワット:137.607880592346

MDL:MFCD22415180

CID:3045544

PubChem ID:72207330

trans-3-methoxycyclobutanamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- trans-3-Methoxycyclobutanamine hydrochloride

- CIS-3-METHOXYCYCLOBUTANAMINE HYDROCHLORIDE

- 3-Methoxycyclobutanamine hydrochloride

- 3-methoxycyclobutan-1-amine hydrochloride

- 3-Methoxycyclobutanamine HCl

- 3-Methoxycyclobutylamine hydrochloride

- TRANS-3-METHOXYCYCLOBUTANAMINE HCL

- CIS-3-METHOXYCYCLOBUTANAMINE HCL

- trans-3-Methoxycyclobutan-1-amine HCl

- 3-Methoxycyclobutan-1-amine HCl

- 3-methoxycyclobutan-1-amine;hydrochloride

- cis-3-Methoxycyclobutan-1-amine HCl

- trans-3-Methoxy-cyclobutylamine hydrochloride

- AS-33527

- DS-7660

- 1408074-54-3

- Cyclobutanamine, 3-methoxy-, hydrochloride (1:1), trans-

- trans-3-Methoxycylobutanamine hydrochloride

- CS-0045545

- EN300-134790

- AKOS025146580

- SB21667

- SY100296

- MFCD22628709

- SCHEMBL19208072

- 1408074-49-6

- EN300-321843

- EN300-206571

- (1S,3S)-3-METHOXYCYCLOBUTAN-1-AMINE HYDROCHLORIDE

- DB-335796

- SY100295

- SB21666

- (1R,3R)-3-METHOXYCYCLOBUTAN-1-AMINE HYDROCHLORIDE

- CS-0051290

- MFCD21641989

- CS-0049700

- MFCD22415180

- Cyclobutanamine, 3-methoxy-, hydrochloride (1:1), cis-

- SCHEMBL16967123

- 1404373-83-6

- AKOS024258853

- SY098742

- 3-Methoxycyclobutanaminehydrochloride

- SB10283

- AKOS025291309

- DB-105651

- SCHEMBL16967121

- cis-3-Methoxycylobutanamine hydrochloride

- AS-34913

- PB37429

- PB15524

- NPVRFSSTNGPBEB-UHFFFAOYSA-N

- trans-3-methoxycyclobutanamine hydrochloride

-

- MDL: MFCD22415180

- インチ: 1S/C5H11NO.ClH/c1-7-5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H

- InChIKey: NPVRFSSTNGPBEB-UHFFFAOYSA-N

- ほほえんだ: Cl.O(C)C1CC(C1)N

計算された属性

- せいみつぶんしりょう: 137.0607417g/mol

- どういたいしつりょう: 137.0607417g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 59.1

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2

trans-3-methoxycyclobutanamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB403475-500 mg |

trans-3-Methoxycylobutanamine hydrochloride; . |

1408074-49-6 | 500MG |

€195.80 | 2022-03-02 | ||

| eNovation Chemicals LLC | D499984-10G |

trans-3-methoxycyclobutanamine hydrochloride |

1408074-49-6 | 97% | 10g |

$715 | 2024-07-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T63170-250mg |

trans-3-Methoxycyclobutanamine hydrochloride |

1408074-49-6 | 97% | 250mg |

¥251.0 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T63170-1g |

trans-3-Methoxycyclobutanamine hydrochloride |

1408074-49-6 | 97% | 1g |

¥579.0 | 2024-07-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010167-01-25G |

trans-3-methoxycyclobutanamine hydrochloride |

1408074-49-6 | 97% | 25g |

¥ 12,870.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010167-01-250G |

trans-3-methoxycyclobutanamine hydrochloride |

1408074-49-6 | 97% | 250g |

¥ 64,350.00 | 2023-03-31 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M898950-1g |

trans-3-Methoxycyclobutanamine hydrochloride |

1408074-49-6 | 97% | 1g |

¥3,710.88 | 2022-01-11 | |

| abcr | AB403475-5 g |

trans-3-Methoxycylobutanamine hydrochloride, 95%; . |

1408074-49-6 | 95% | 5g |

€1037.50 | 2023-04-25 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PQ457-50mg |

trans-3-methoxycyclobutanamine hydrochloride |

1408074-49-6 | 97% | 50mg |

218.0CNY | 2021-07-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PQ457-200mg |

trans-3-methoxycyclobutanamine hydrochloride |

1408074-49-6 | 97% | 200mg |

547.0CNY | 2021-07-10 |

trans-3-methoxycyclobutanamine hydrochloride 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

1408074-49-6 (trans-3-methoxycyclobutanamine hydrochloride) 関連製品

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1408074-49-6)trans-3-methoxycyclobutanamine hydrochloride

清らかである:99%

はかる:5g

価格 ($):338.0